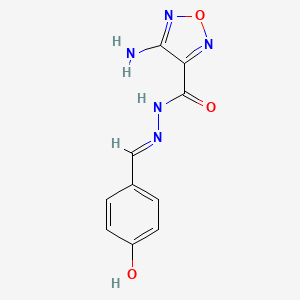![molecular formula C20H28N2O4 B6109421 (3R,4R)-1-[(8-methoxy-2H-chromen-3-yl)methyl]-4-morpholin-4-ylpiperidin-3-ol](/img/structure/B6109421.png)
(3R,4R)-1-[(8-methoxy-2H-chromen-3-yl)methyl]-4-morpholin-4-ylpiperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-1-[(8-methoxy-2H-chromen-3-yl)methyl]-4-morpholin-4-ylpiperidin-3-ol is a complex organic compound with a unique structure that combines a chromenyl group, a morpholine ring, and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-[(8-methoxy-2H-chromen-3-yl)methyl]-4-morpholin-4-ylpiperidin-3-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Chromenyl Group: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Attachment of the Morpholine Ring: This step often involves nucleophilic substitution reactions where the morpholine ring is introduced.
Formation of the Piperidine Ring: This can be synthesized through various methods, including reductive amination or cyclization reactions.
Industrial Production Methods
For industrial-scale production, the synthesis route needs to be optimized for yield, cost, and safety. This often involves:
Optimization of Reaction Conditions: Using catalysts and optimizing temperature and pressure conditions to maximize yield.
Purification Processes: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4R)-1-[(8-methoxy-2H-chromen-3-yl)methyl]-4-morpholin-4-ylpiperidin-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
(3R,4R)-1-[(8-methoxy-2H-chromen-3-yl)methyl]-4-morpholin-4-ylpiperidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (3R,4R)-1-[(8-methoxy-2H-chromen-3-yl)methyl]-4-morpholin-4-ylpiperidin-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4R)-1-[(8-methoxy-2H-chromen-3-yl)methyl]-4-morpholin-4-ylpiperidin-3-ol: shares structural similarities with other compounds that contain chromenyl, morpholine, and piperidine groups.
Heparinoid Compounds: These compounds, derived from marine organisms, have structures similar to heparin and exhibit anticoagulant properties.
Dichloroanilines: These are aniline derivatives with chlorine substitutions, used in various chemical applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
(3R,4R)-1-[(8-methoxy-2H-chromen-3-yl)methyl]-4-morpholin-4-ylpiperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-24-19-4-2-3-16-11-15(14-26-20(16)19)12-21-6-5-17(18(23)13-21)22-7-9-25-10-8-22/h2-4,11,17-18,23H,5-10,12-14H2,1H3/t17-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZETXPAUILCMCY-QZTJIDSGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(=C2)CN3CCC(C(C3)O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1OCC(=C2)CN3CC[C@H]([C@@H](C3)O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6-methyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B6109341.png)
![5-(2,4-dichlorophenyl)-N-[4-(furan-2-carbonylamino)phenyl]furan-2-carboxamide](/img/structure/B6109348.png)
![1-[(dimethylamino)sulfonyl]-N-(2-methoxyphenyl)-3-piperidinecarboxamide](/img/structure/B6109352.png)
![methyl 1-[2-hydroxy-3-(4-{[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amino]methyl}phenoxy)propyl]-4-piperidinecarboxylate](/img/structure/B6109355.png)
![2-[2-(Cyclohexen-1-yl)acetyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6109361.png)


![5-ethyl-5-methyl-2-(methylthio)-3-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B6109390.png)
![N-benzyl-6-(4-ethylphenyl)-N-(2-hydroxyethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6109393.png)
![ethyl 2-[(3-phenyl-2-propynoyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B6109404.png)
![[4-[1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone](/img/structure/B6109415.png)
![N,N-dimethyl-2-{4-[3-(4-methylphenyl)propanoyl]-2-morpholinyl}ethanamine](/img/structure/B6109417.png)

